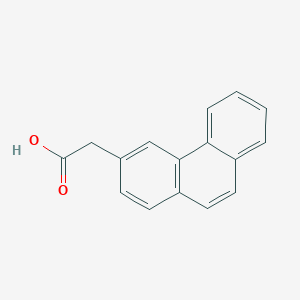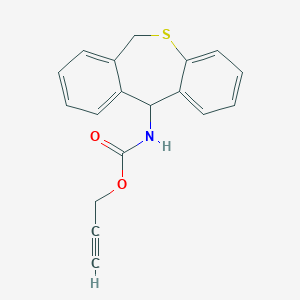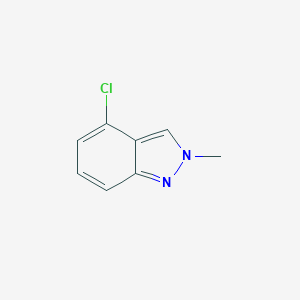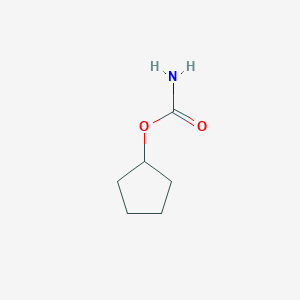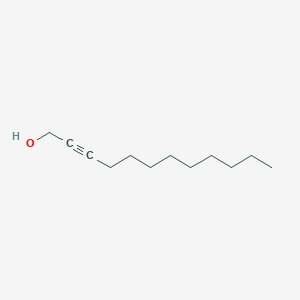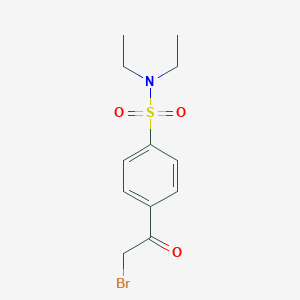
4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Environmental and Health Studies
Research on brominated compounds, including those related to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, focuses on their environmental occurrence, synthesis pathways, and potential health effects. These studies span various disciplines, including environmental science, chemistry, and toxicology.
Environmental Presence and Impact : A comprehensive review highlighted the widespread occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, emphasizing the need for further investigation into their environmental fate, toxicity, and optimized analytical methods for detection. This research underscores the importance of understanding the environmental distribution and potential health implications of brominated compounds like 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Application : Studies on the synthesis of brominated and fluorinated biphenyls, which are key intermediates for various pharmaceutical and industrial applications, reveal the complexities and challenges associated with their production. These works provide insights into the chemical properties and synthesis challenges of compounds related to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, highlighting the need for innovative approaches to improve yield and reduce environmental impact (Qiu et al., 2009).
Pharmaceutical and Biomedical Research : The development of cyclic compounds containing aminobenzenesulfonamide illustrates the pharmaceutical significance of sulfonamide derivatives, including those related to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide. This research highlights the versatility and potential of sulfonamide compounds in drug development and organic synthesis, pointing to the broader applications of brominated sulfonamides in medicinal chemistry (Kaneda, 2020).
Toxicological Evaluations and Health Implications : The toxicological profiles and health assessments of brominated disinfection byproducts (DBPs) generated from water treatment processes underscore the health risks associated with exposure to brominated organic compounds. Such studies are essential for evaluating the safety and environmental impact of brominated compounds, including 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, and for developing guidelines to minimize exposure and mitigate potential health effects (Sharma, Zbořil, & McDonald, 2014).
Eigenschaften
IUPAC Name |
4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSACATWDWOSQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355891 |
Source


|
| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
CAS RN |
58722-36-4 |
Source


|
| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



